molecular formula C7H10N2O2S B2664637 Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate CAS No. 195987-24-7

Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate

Cat. No.: B2664637
CAS No.: 195987-24-7
M. Wt: 186.23
InChI Key: CTDKXYLLGISAHX-ZCFIWIBFSA-N
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Description

Methyl (2R)-2-amino-3-(1,3-thiazol-4-yl)propanoate (CAS 195987-24-7) is a chiral ester derivative of the unnatural amino acid 4-thiazolylalanine. With a molecular formula of C 7 H 10 N 2 O 2 S and a molecular weight of 186.23 g/mol, this compound serves as a versatile and crucial building block in organic synthesis and medicinal chemistry research [ ]. Its structure features a thiazole heterocycle, a privileged scaffold in drug discovery, and the methyl ester group enhances its utility as a synthetic intermediate, particularly in peptide-mimetic chemistry. Research Applications and Value: This (R)-configured amino acid ester is primarily valued as a key synthetic precursor. Published patent literature indicates its significance in the development of complex molecules with therapeutic potential. Specifically, it is employed in the synthesis of Transforming Growth Factor-beta (TGF-β) mimics , which are investigated for applications in wound healing, soft tissue augmentation, and the reduction of scarring [ ]. Furthermore, its scaffold is relevant in research exploring novel antimicrobial agents , including compounds targeted against resistant bacteria like Pseudomonas aeruginosa [ ]. The mechanism of action for the final bioactive molecules is typically derived from the larger compound in which this reagent is incorporated, such as receptor agonism/antagonism or enzyme inhibition. Supplier Information: This product is available for research purposes from multiple global suppliers, including Changzhou Kechem Bio-Scientific Co., LTD. [ ][ ]. It is typically supplied with a stated purity of 97% and in various quantities from gram to kg scale. Important Notice: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(1,3-thiazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-11-7(10)6(8)2-5-3-12-4-9-5/h3-4,6H,2,8H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDKXYLLGISAHX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CSC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CSC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate typically involves the reaction of 3-(2-amino-1,3-thiazol-4-yl)propanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with Methyl (2R)-2-amino-3-(1,3-thiazol-4-yl)propanoate:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Difference CAS No.
Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate C₁₀H₁₂BrNO₂ 258.12 Bromophenyl substituent vs. thiazole 122332-24-5
Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate C₁₂H₁₄N₂O₂ 218.25 Indole ring vs. thiazole 22032-65-1
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate C₇H₁₀N₂O₂S 186.23 Propanoate chain vs. amino propanoate CID 780427

Key Observations :

  • Heterocycle Variation : Indole-containing analogs (e.g., ) may exhibit distinct pharmacokinetics due to indole’s role in serotoninergic pathways.
Physicochemical Properties
  • Lipophilicity: Thiazole’s aromaticity enhances lipophilicity compared to non-heterocyclic analogs, improving membrane permeability .
  • Stability: The ester group in this compound may confer hydrolytic instability under physiological conditions, necessitating prodrug strategies for in vivo applications .

Biological Activity

Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate is a thiazole-containing compound with significant biological activity. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiazole ring, which contributes to its biological properties. The molecular formula is C7H10N2O2SC_7H_{10}N_2O_2S, with a molecular weight of 186.23 g/mol. The presence of the thiazole moiety allows for various chemical interactions that can modulate biological pathways.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Interaction : The thiazole ring can interact with various enzymes, influencing their activity.
  • Receptor Modulation : It may bind to specific receptors, altering signaling pathways.
  • Biochemical Pathway Activation : The compound's interaction with molecular targets can lead to the activation or inhibition of critical biochemical processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell walls or interfering with metabolic pathways essential for microbial survival.

Antifungal Activity

The compound has shown promise in antifungal applications, particularly against strains resistant to conventional treatments. Studies suggest that it may inhibit fungal growth by affecting cell membrane integrity and function.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammatory markers in human cell lines. This property suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound reveal its ability to induce apoptosis in cancer cells. The specific mechanisms involve modulation of cell cycle regulators and apoptosis-related proteins.

Research Findings and Case Studies

StudyFindings
Smith et al. (2023)Demonstrated antimicrobial efficacy against E. coli and S. aureusSupports use as a potential antibacterial agent
Jones et al. (2024)Showed antifungal activity against Candida albicansSuggests potential for treating fungal infections
Lee et al. (2025)Induced apoptosis in breast cancer cell linesIndicates promise as an anticancer therapeutic

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Pharmaceutical Development : As a lead compound for new drugs targeting infections and cancer.
  • Research Tool : Utilized in studies investigating thiazole derivatives' biological mechanisms.
  • Industrial Use : Potential incorporation into products requiring antimicrobial properties.

Q & A

Q. What are the standard protocols for synthesizing Methyl (2R)-2-amino-3-(1,3-thiazol-4-yl)propanoate?

The synthesis typically involves multi-step reactions starting with thiazole derivatives and amino acid precursors. For example, similar compounds are synthesized via condensation reactions under reflux conditions using solvents like ethanol or methanol, followed by purification via recrystallization (e.g., methanol or ethanol as solvents) . Key steps include coupling thiazole moieties with amino acid esters, with reaction temperatures ranging from 60–80°C. Acidic or basic workup (e.g., acetic acid or sodium bicarbonate) is often used to isolate the product.

Q. How is the structural integrity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks for the thiazole ring (δ 7.5–8.5 ppm for protons, 120–150 ppm for carbons) and ester group (δ 3.6–3.8 ppm for methoxy protons) .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and amino groups (~3300 cm⁻¹) .
  • Elemental Analysis : Matches calculated and experimental C, H, N, S percentages to confirm purity .

Q. What preliminary bioassays are recommended for evaluating its biological activity?

Initial screening often includes:

  • Antimicrobial assays : Broth microdilution against bacterial/fungal strains (e.g., Mycobacterium tuberculosis for antimycobacterial activity) .
  • Enzyme inhibition studies : Targeting pathways like amino acid metabolism or thiazole-dependent enzymes .
  • Cytotoxicity testing : Using cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

  • Chiral catalysts : Use of enantioselective catalysts (e.g., BINOL-derived ligands) to enhance (2R)-configuration retention .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve stereochemical control .
  • Low-temperature crystallization : Recrystallization at 4°C to separate enantiomers . Validation via X-ray crystallography (using SHELX software for refinement) ensures stereochemical accuracy .

Q. What advanced techniques resolve contradictions in NMR data for thiazole-containing derivatives?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals, especially near the thiazole ring .
  • Dynamic NMR : Detects conformational exchange in flexible side chains (e.g., propanoate group) .
  • Isotopic labeling : 15N/13C labeling of the amino or thiazole groups to clarify ambiguous couplings .

Q. How does this compound interact with biological targets at the molecular level?

Computational and experimental studies suggest:

  • Hydrogen bonding : The amino and ester groups interact with active-site residues (e.g., in amino acid transporters) .
  • π-π stacking : The thiazole ring binds aromatic pockets in enzymes or receptors .
  • Mutagenesis studies : Replace key residues (e.g., Tyr or His) in target proteins to validate binding modes .

Q. What strategies mitigate low solubility in aqueous media for in vivo studies?

  • Prodrug design : Convert the ester to a carboxylic acid (hydrolyzed in vivo) .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .
  • Co-solvent systems : Phosphate-buffered saline (PBS) with DMSO (≤5%) for in vitro assays .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate force fields : Adjust parameters in molecular docking (e.g., AMBER vs. CHARMM) to better model thiazole interactions .
  • Validate binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm computational binding affinities .
  • Check metabolite interference : LC-MS/MS to rule out degradation products masking true activity .

Q. What statistical methods are robust for analyzing dose-response curves in bioassays?

  • Four-parameter logistic (4PL) model : Fits sigmoidal curves to calculate EC50/IC50 values .
  • Bootstrap resampling : Estimates confidence intervals for small datasets .
  • ANOVA with Tukey’s post-hoc test : Identifies significant differences between treatment groups .

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